
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is a complex organic compound that belongs to the class of ergoline derivatives. This compound is known for its significant pharmacological properties and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide involves multiple steps, starting from the basic ergoline structure. The key steps include the introduction of the dimethyl groups at the 1 and 6 positions of the ergoline ring, followed by the formation of the pyrazole ring and the attachment of the carboxamide group. The reaction conditions typically involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is carried out through a series of well-controlled chemical reactions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The production is typically carried out in large-scale reactors under stringent temperature and pressure conditions to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents like dichloromethane and ethanol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different pharmacological properties and are used in various scientific research applications.
科学的研究の応用
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various other ergoline derivatives.
Biology: It is used in the study of biological processes and pathways, particularly those involving neurotransmitters and receptors.
Medicine: The compound has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Industry: It is used in the production of various pharmaceuticals and other chemical products.
作用機序
The mechanism of action of N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with various molecular targets and pathways in the body. The compound is known to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release and signaling. This can result in various pharmacological effects, including the improvement of cognitive function and the reduction of symptoms associated with neurological disorders.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Nicergoline: An ergoline derivative used to treat senile dementia and other vascular disorders.
Metergoline: Another ergoline derivative with serotonin receptor antagonist properties.
Uniqueness
N-(1,6-Dimethylergolin-8-yl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific chemical structure, which allows it to interact with a different set of molecular targets compared to other ergoline derivatives. This makes it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C22H27N5O |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28) |
InChIキー |
WGPJQOGQDROQGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


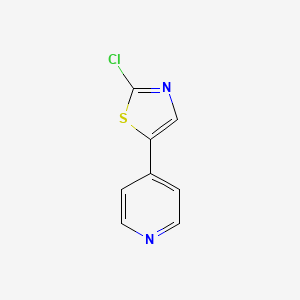
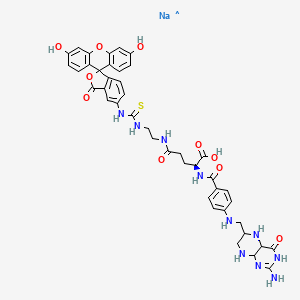
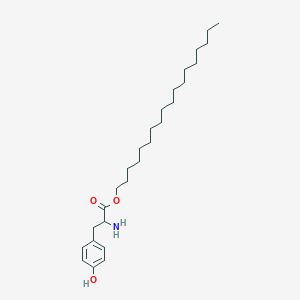
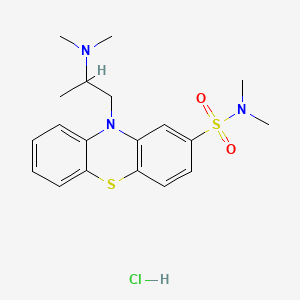
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
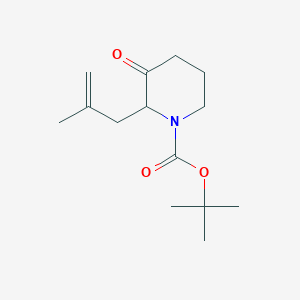

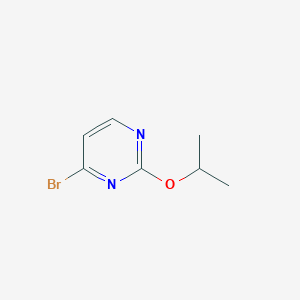
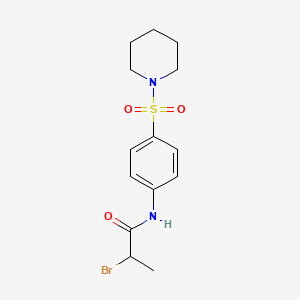
![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)

